![molecular formula C13H16Cl2N2O3S B2403606 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-75-3](/img/structure/B2403606.png)

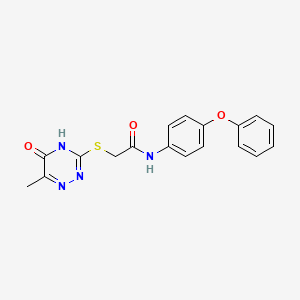

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

货号 B2403606

CAS 编号:

728864-75-3

分子量: 351.24

InChI 键: ZDBFXTIRDMNUTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

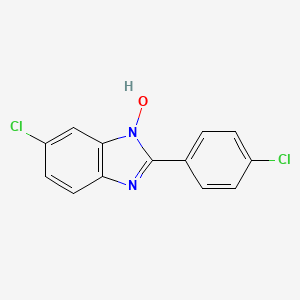

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a chemical compound with the molecular formula C13H16Cl2N2O3S and a molecular weight of 351.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H16Cl2N2O3S . It consists of a benzene ring substituted with a sulfonyl chloride group and an amino group that is further substituted with a 3-methylpiperidine-1-carbonyl group .Physical And Chemical Properties Analysis

This compound is a solid with a predicted melting point of 205.72°C and a predicted boiling point of 522.5°C at 760 mmHg . It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.60 .科学研究应用

Synthesis and Molecular Structure

- A study by Rublova et al. (2017) focuses on the synthesis of sterically hindered isomers related to benzenesulfonyl chloride and analyzes their molecular-electronic structure and kinetic properties. This research highlights the significance of these compounds in understanding molecular frameworks and their interactions in a chemical context (Rublova et al., 2017).

Amino Acid Derivatives

- Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of a similar compound, demonstrating its potential in the development of novel chemical structures and possibly expanding the applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).

Synthesis of Heterocycles

- Boshagen and Geiger (1973) explored the reactivity of similar sulfonyl chlorides with methyl ketones, leading to the synthesis of various heterocycles. This work contributes to the broader understanding of chemical reactions involving sulfonyl chlorides in the context of heterocyclic chemistry (Boshagen & Geiger, 1973).

Non-Catalytic Cyclization

- Cherepakha et al. (2011) described a non-catalytic approach to cyclize certain benzenesulfonyl chlorides, which can be crucial in understanding their behavior in non-catalytic conditions and potentially in the development of simpler synthetic methods (Cherepakha et al., 2011).

Friedel-Crafts Sulfonylation

- A study by Nara et al. (2001) utilized benzenesulfonyl chlorides in a Friedel-Crafts sulfonylation reaction, highlighting the role of these compounds in facilitating specific types of chemical reactions (Nara et al., 2001).

Synthesis of Chiral Compounds

- Al–Douh (2012) reported the synthesis of a novel chiral compound involving benzenesulfonyl chloride, indicating its potential use in asymmetric synthesis and chiral chemistry (Al–Douh, 2012).

Chlorination and Acylation Reactions

- Research by King et al. (1971) and Friary (1978) explored chlorination and acylation reactions involving similar sulfonhydrazones and sulfonamides. These studies contribute to the understanding of the reactivity and potential applications of such compounds in various chemical transformations (King et al., 1971), (Friary, 1978).

Novel Synthesis Methods

- Du et al. (2005) and Anwar et al. (2000) presented novel synthesis methods involving benzenesulfonyl chlorides, contributing to the development of new synthetic strategies and expanding the utility of these compounds in organic synthesis (Du et al., 2005), (Anwar et al., 2000).

未来方向

属性

IUPAC Name |

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O3S/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-12(11(14)7-10)21(15,19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBFXTIRDMNUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-(2-Phenylpropan-2-yl)aniline hydrochloride

1033610-45-5; 1416354-38-5

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)

![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)